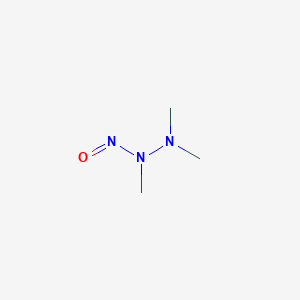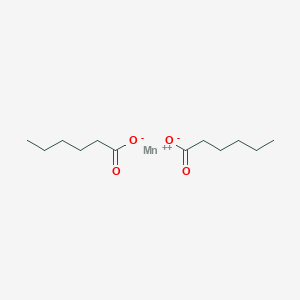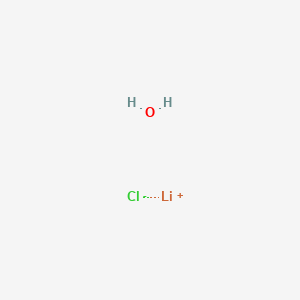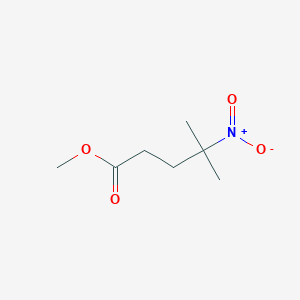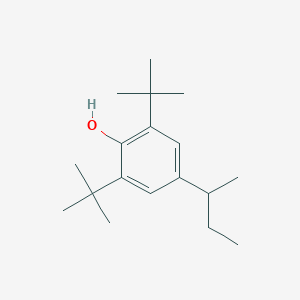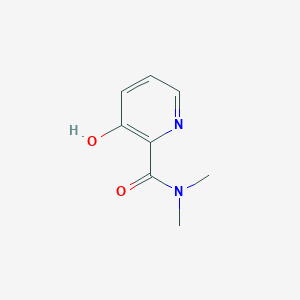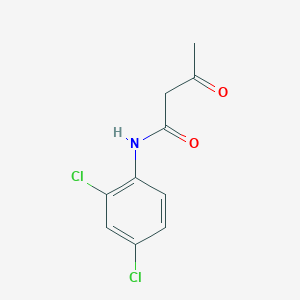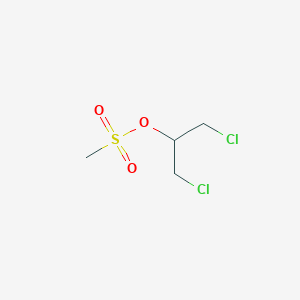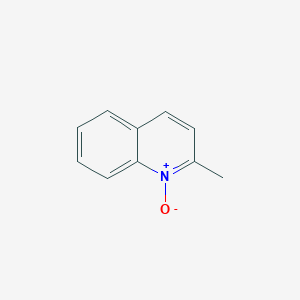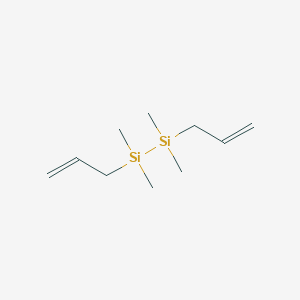
1,2-Di(prop-2-enyl)-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(prop-2-enyl)-tetramethyldisilane, also known as DPTMDS, is a chemical compound that belongs to the group of organosilicon compounds. It has a molecular formula of C12H28Si2 and a molecular weight of 256.52 g/mol. DPTMDS is widely used in the field of materials science, particularly in the synthesis of silicon-based polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane is not well understood, but it is believed to involve the reaction of the propenyl groups with the surface of the substrate. The propenyl groups act as reactive sites that can form covalent bonds with the substrate, leading to the formation of a thin film. The film formed by 1,2-Di(prop-2-enyl)-tetramethyldisilane is highly cross-linked and has a high degree of chemical resistance, which makes it suitable for various applications.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1,2-Di(prop-2-enyl)-tetramethyldisilane. However, studies have shown that 1,2-Di(prop-2-enyl)-tetramethyldisilane is not toxic to cells and does not induce any significant cytotoxicity or genotoxicity. This suggests that 1,2-Di(prop-2-enyl)-tetramethyldisilane is a safe material to use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Di(prop-2-enyl)-tetramethyldisilane has several advantages for lab experiments, such as its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its high cost, limited availability, and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on 1,2-Di(prop-2-enyl)-tetramethyldisilane. One direction is to explore its potential as a precursor for the synthesis of advanced materials with unique properties. Another direction is to investigate its potential as a coating material for various applications, such as anti-corrosion coatings and biomedical coatings. Additionally, further studies are needed to understand the mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane and its interactions with various substrates.
Métodos De Síntesis
The synthesis of 1,2-Di(prop-2-enyl)-tetramethyldisilane involves the reaction of tetramethyldisilane with allyl chloride in the presence of a catalyst such as aluminum chloride or tin tetrachloride. The reaction takes place at a temperature of 50-60°C and produces 1,2-Di(prop-2-enyl)-tetramethyldisilane as the main product. The yield of 1,2-Di(prop-2-enyl)-tetramethyldisilane can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
Aplicaciones Científicas De Investigación
1,2-Di(prop-2-enyl)-tetramethyldisilane has various scientific research applications, particularly in the field of materials science. It is commonly used as a precursor for the synthesis of silicon-based polymers and ceramics. 1,2-Di(prop-2-enyl)-tetramethyldisilane can be polymerized to produce polymeric materials with high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications such as coatings, adhesives, and electronic materials.
Propiedades
Número CAS |
18645-49-3 |
|---|---|
Nombre del producto |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
Fórmula molecular |
C10H22Si2 |
Peso molecular |
198.45 g/mol |
Nombre IUPAC |
[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
Clave InChI |
YKBHBENPDUXKBK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
SMILES canónico |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
Sinónimos |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



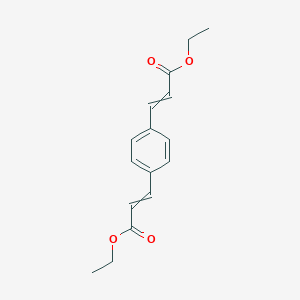
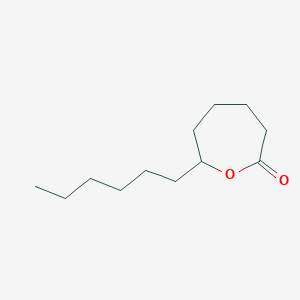

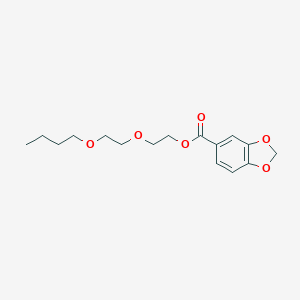
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
